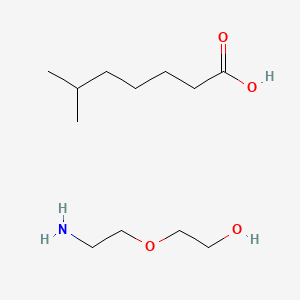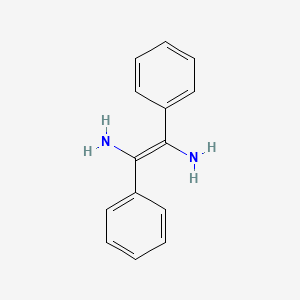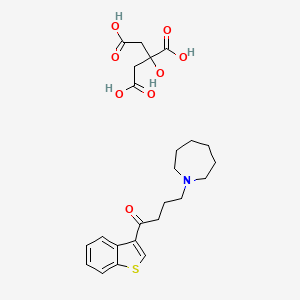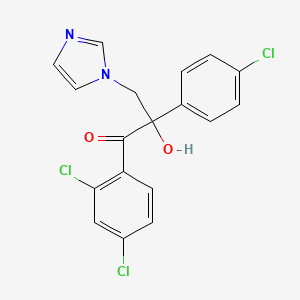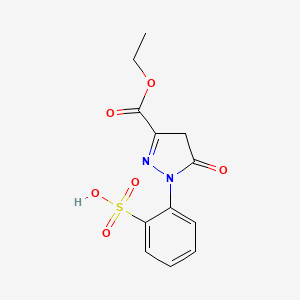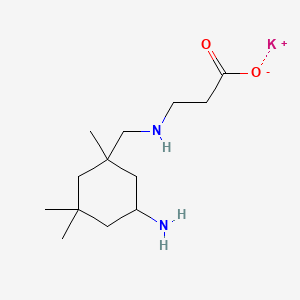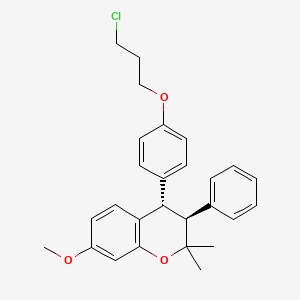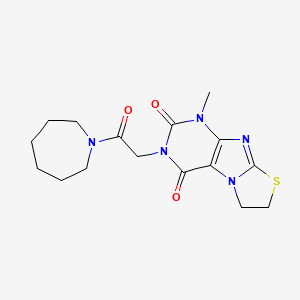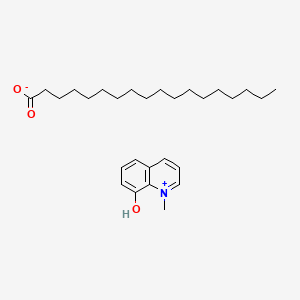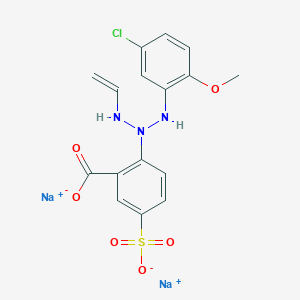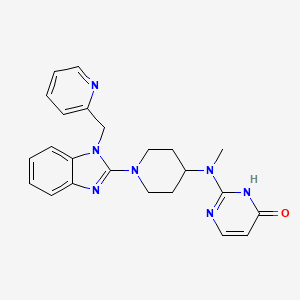
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrimidinone core, a benzimidazole moiety, and a piperidine ring. The presence of these diverse functional groups makes it a compound of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multi-step organic synthesis The process begins with the preparation of the benzimidazole intermediate, which is then coupled with a piperidine derivative
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The use of high-throughput screening and optimization techniques ensures that the yield and purity of the compound are maximized.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biomedical applications.
1H-Imidazole, 1-methyl-: Another heterocyclic compound with similar structural features.
Uniqueness
4(1H)-Pyrimidinone, 2-(methyl(1-(1-(2-pyridinylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is unique due to its combination of a pyrimidinone core, benzimidazole moiety, and piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
108612-72-2 |
|---|---|
Fórmula molecular |
C23H25N7O |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2-[methyl-[1-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H25N7O/c1-28(22-25-13-9-21(31)27-22)18-10-14-29(15-11-18)23-26-19-7-2-3-8-20(19)30(23)16-17-6-4-5-12-24-17/h2-9,12-13,18H,10-11,14-16H2,1H3,(H,25,27,31) |
Clave InChI |
WUKOJVKGLLIDEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=N4)C5=NC=CC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


